5,6-Diethoxy-1-ethyl-1,4,5,6-tetrahydropyrazine-2,3-dicarbonitrile
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Overview
Description
5,6-Diethoxy-1-ethyl-1,4,5,6-tetrahydropyrazine-2,3-dicarbonitrile: is a heterocyclic compound with a unique structure that includes both pyrazine and dicarbonitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethoxy-1-ethyl-1,4,5,6-tetrahydropyrazine-2,3-dicarbonitrile typically involves the reaction of diaminomaleonitrile with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization mechanism, forming the pyrazine ring and introducing the ethoxy and ethyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as amines or thiols replace the ethoxy groups, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized pyrazine derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Biological Activity: Some derivatives of this compound have shown potential biological activity, including antimicrobial and anticancer properties.
Medicine:
Drug Development: The compound and its derivatives are being explored for their potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 5,6-Diethoxy-1-ethyl-1,4,5,6-tetrahydropyrazine-2,3-dicarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the pyrazine ring and dicarbonitrile groups allows for various interactions, including hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
- 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2,3-dicarbonitrile
- 5,6-Dichloropyrazine-2,3-dicarbonitrile
- 2,3-Dicyano-1,4,5,6-tetrahydropyrazine
Uniqueness: 5,6-Diethoxy-1-ethyl-1,4,5,6-tetrahydropyrazine-2,3-dicarbonitrile is unique due to the presence of ethoxy and ethyl groups, which can influence its chemical reactivity and physical properties. These substituents can enhance solubility, modify electronic properties, and provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H18N4O2 |
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Molecular Weight |
250.30 g/mol |
IUPAC Name |
2,3-diethoxy-4-ethyl-2,3-dihydro-1H-pyrazine-5,6-dicarbonitrile |
InChI |
InChI=1S/C12H18N4O2/c1-4-16-10(8-14)9(7-13)15-11(17-5-2)12(16)18-6-3/h11-12,15H,4-6H2,1-3H3 |
InChI Key |
MLGFVMNLADXPSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(NC(=C1C#N)C#N)OCC)OCC |
Origin of Product |
United States |
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